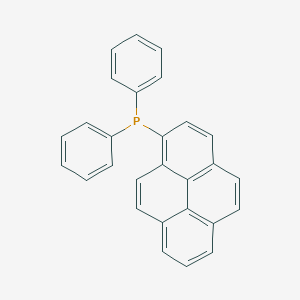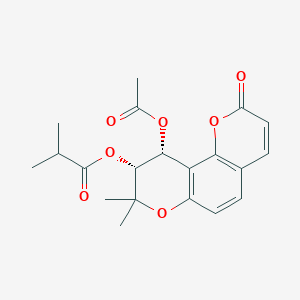![molecular formula C11H15FN2O4 B035272 1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione CAS No. 110864-91-0](/img/structure/B35272.png)
1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione, also known as 2-Deoxy-2-fluoro-D-ribose (FDR), is a fluorinated nucleoside analog. It has been studied for its potential use in cancer treatment, as well as in other areas of scientific research.
Wirkmechanismus
FDR works by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in the amount of deoxyribonucleotides available for DNA synthesis, ultimately leading to cell death.
Biochemical and Physiological Effects:
FDR has been shown to have anticancer effects in a variety of cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FDR in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells relatively unaffected. However, FDR is highly unstable and can be difficult to work with in a laboratory setting.
Zukünftige Richtungen
There are several potential future directions for research involving FDR. One area of interest is the development of more stable analogs of FDR that can be used more easily in laboratory settings. Another area of interest is the use of FDR in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying FDR's anticancer effects and to identify potential biomarkers for predicting patient response to FDR treatment.
Synthesemethoden
Several methods have been developed for the synthesis of FDR. One such method involves the reaction of 2-deoxy-D-ribose with hydrogen fluoride in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-deoxy-2,2-difluoro-D-ribose with sodium hydroxide, followed by reduction with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
FDR has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in imaging techniques, such as positron emission tomography (PET) imaging.
Eigenschaften
CAS-Nummer |
110864-91-0 |
|---|---|
Produktname |
1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
Molekularformel |
C11H15FN2O4 |
Molekulargewicht |
258.25 g/mol |
IUPAC-Name |
1-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15FN2O4/c1-5-3-14(11(18)13-10(5)17)7-2-6(4-15)9(16)8(7)12/h3,6-9,15-16H,2,4H2,1H3,(H,13,17,18) |
InChI-Schlüssel |
NAPFCOTWNFYETB-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C2F)O)CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C2F)O)CO |
Synonyme |
1-((1,2,3,4)-2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-methyl-2,4-(1H,3H)-pyrimidinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



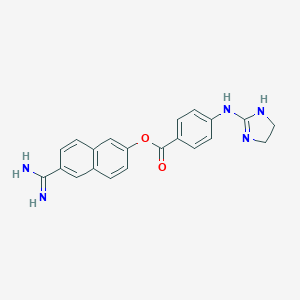
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)
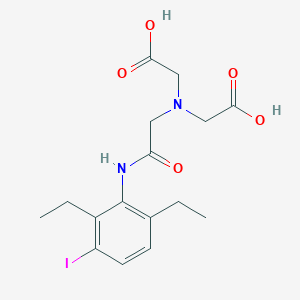
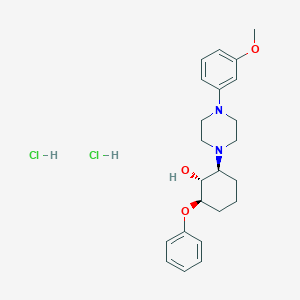
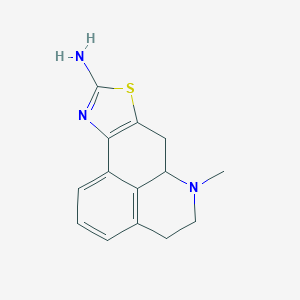
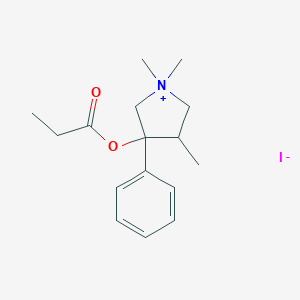
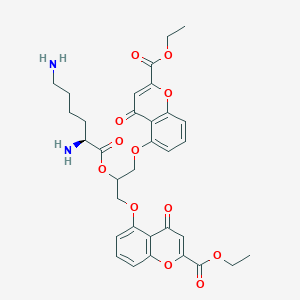
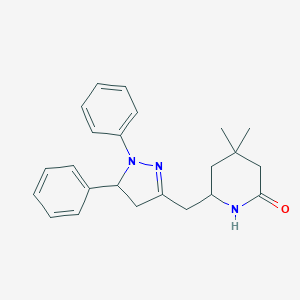
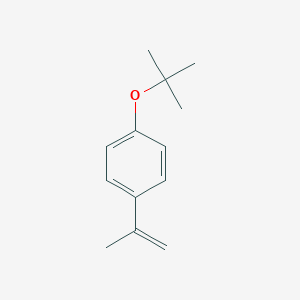
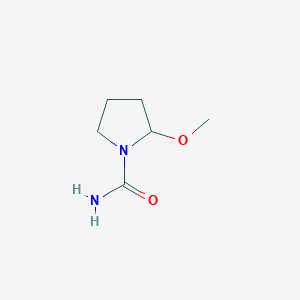
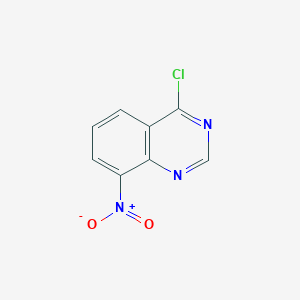
![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)
